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molecular formula C6H6FN3O2 B8781729 4-Amino-3-nitro-6-fluoroaniline CAS No. 134514-27-5

4-Amino-3-nitro-6-fluoroaniline

Cat. No. B8781729
M. Wt: 171.13 g/mol
InChI Key: HSGBFZPVFUDWGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05163970

Procedure details

166 g (0.65 mol) of the 1,4-bisacetylamino-2-fluoro-5-nitrobenzene prepared according to C. are heated at 98° C. together with 812 ml of water and 240 g of concentrated hydrochloric acid (36% strength), and the reaction mixture is stirred at this temperature for one hour. The mixture is then first cooled to 60° C., the pH is brought to 7.5 with 25% strength aqueous ammonia solution and the mixture is further cooled to 5° C. The product is now filtered off, washed twice with 75 ml of water each time and dried.
Name
1,4-bisacetylamino-2-fluoro-5-nitrobenzene
Quantity
166 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
240 g
Type
reactant
Reaction Step Three
Name
Quantity
812 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C([NH:4][C:5]1[CH:10]=[C:9]([N+:11]([O-:13])=[O:12])[C:8]([NH:14]C(=O)C)=[CH:7][C:6]=1[F:18])(=O)C.Cl.N>O>[NH2:14][C:8]1[CH:7]=[C:6]([F:18])[C:5]([NH2:4])=[CH:10][C:9]=1[N+:11]([O-:13])=[O:12]

Inputs

Step One
Name
1,4-bisacetylamino-2-fluoro-5-nitrobenzene
Quantity
166 g
Type
reactant
Smiles
C(C)(=O)NC1=C(C=C(C(=C1)[N+](=O)[O-])NC(C)=O)F
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Step Three
Name
Quantity
240 g
Type
reactant
Smiles
Cl
Name
Quantity
812 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
the reaction mixture is stirred at this temperature for one hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture is further cooled to 5° C
FILTRATION
Type
FILTRATION
Details
The product is now filtered off
WASH
Type
WASH
Details
washed twice with 75 ml of water each time
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
NC1=C(C=C(C(=C1)F)N)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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